Acridine carboxamide

Übersicht

Beschreibung

Acridine Carboxamide is a chemotherapy agent that belongs to the family of drugs known as topoisomerase inhibitors. It is characterized by its unique planar ring structure, which allows it to intercalate into DNA, thereby inhibiting the function of topoisomerase enzymes. This compound has been studied for its potential in treating various types of cancer, although its clinical efficacy has been limited .

Vorbereitungsmethoden

The synthesis of Acridine Carboxamide typically involves the Ullmann condensation reaction. In the first step, 2-arylamino benzoic acids are prepared by reacting 2-bromobenzoic acid with different anilines. The resulting compounds are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Acridin-Carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen Halogenatome am Acridinring durch Nucleophile ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Acridine carboxamide is a derivative of acridine that is under investigation for its potential as an anti-cancer agent . Research has explored this compound's properties, its interactions with DNA, and its effects on various cancer cell lines .

Anti-Cancer Research

Acridine derivatives are known for their cytotoxic activity, but their clinical application is limited due to side effects . this compound platinum (Pt) complexes have demonstrated specificity on evaluated DNA sequences . These complexes have activity against cisplatin-resistant cells and a different DNA sequence selectivity compared to cisplatin . The 9-aminothis compound Pt complexes have a reduced reaction at runs of consecutive guanine nucleotides compared with cisplatin and form adducts at novel DNA sequences, especially 5'-CGA . The activity of the 9-aminoacridine Pt complexes against cisplatin-resistant cell lines is due to their ability to escape the DNA repair capacity of the cells through the production of variant DNA adducts .

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has been evaluated for its pharmacokinetics in patients with advanced cancer . Positron emission tomography (PET) was performed to assess pharmacokinetics and tumor blood flow . The distribution of [11C]DACA and its radiolabeled metabolites was observed in a variety of tumors and normal tissues . In the presence of unlabeled DACA, pharmacokinetics were altered in myocardium, spleen, and tumors .

Although this compound was well-tolerated in Phase II clinical trials, it did not show efficacy when tested against various types of cancers .

Acridine Derivatives as Anti-Tumor Agents

Acridine derivatives have demonstrated potential as anti-cancer agents . For example, 9-phenylacridine (ACPH) was discovered to have anti-cancer action in both cell lines and an in vivo model . Researchers used a photo-cleavage experiment to look at the effects of ACPH on in vitro DNA before UVA exposure, and found that ACPH could sensitize UVA-induced DNA damage in vitro and in cells .

DNA Interaction and Stabilization

Acridine derivatives interact strongly with DNA . Thermal stabilization is achieved upon decoration of acridine by secondary carboxamide . Acridines interact with both single- and double-stranded DNAs with a substantially preferred interaction for the latter . The study of interaction suggested higher affinity of the acridines toward the GC- than AT-rich sequences .

Table of Acridine Derivatives and Their Biological Activities

Wirkmechanismus

The mechanism of action of Acridine Carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Acridin-Carboxamid ist aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Amsacrin: Ein weiterer Topoisomerase-Inhibitor mit einer ähnlichen planaren Struktur.

Triazoloacridon: Bekannt für seine Antitumoreigenschaften und DNA-Interkalationsfähigkeit.

Chinacrin: Wird als Antimalariamittel eingesetzt und hat ähnliche DNA-Interkalationseigenschaften

Diese Verbindungen teilen sich die Fähigkeit, sich in die DNA zu interkalieren und Topoisomerase-Enzyme zu hemmen, aber Acridin-Carboxamid unterscheidet sich durch seine spezifische chemische Struktur und die besonderen Pfade, die es beeinflusst.

Biologische Aktivität

Acridine carboxamide, particularly its derivatives, has garnered attention in the field of medicinal chemistry, primarily for its biological activity against various cancers. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound, with a focus on its role as an anticancer agent.

Chemical Structure and Properties

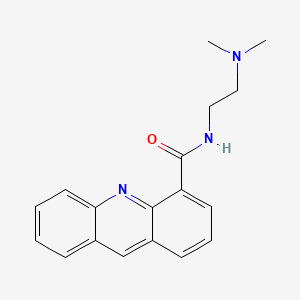

This compound belongs to the acridine family, characterized by a tricyclic structure that includes an amino group and a carboxamide functional group. The structural formula is depicted below:

This compound Structure

- DNA Intercalation : this compound derivatives exhibit high binding affinity to duplex DNA through intercalation. This mechanism disrupts DNA replication and transcription.

- Topoisomerase Inhibition : These compounds inhibit topoisomerases, enzymes critical for DNA unwinding during replication. This inhibition leads to DNA strand breaks and apoptosis in cancer cells .

- Cytotoxicity : Studies have shown that this compound compounds induce cytotoxic effects in various cancer cell lines by triggering apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in clinical settings. For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) was administered to patients with advanced cancer, revealing significant uptake in tumors and normal tissues via positron emission tomography (PET). The study noted variable pharmacokinetics across different tissues, indicating potential for selective targeting of tumor cells .

Table 1: Pharmacokinetic Data of DACA

| Tissue | AUC (mL·min/kg) | Cmax (mL/kg) | Correlation with Tumor Blood Flow |

|---|---|---|---|

| Tumor | 1.57 | 0.67 | r = 0.76; P = 0.02 |

| Brain | Low | 0.54 | - |

| Myocardium | Decreased | - | P = 0.03 |

Anticancer Activity

This compound has demonstrated effectiveness against various cancer types:

- Cisplatin-Resistant Cells : Acridine Pt complexes show activity against cells resistant to cisplatin, suggesting a different mechanism of action that may bypass traditional resistance pathways .

- Cell Line Studies : In vitro studies have reported IC50 values in the low micromolar range for several acridine derivatives against multiple cancer cell lines, including U937 (IC50 = 0.90 µM) and HeLa cells .

Table 2: Anticancer Efficacy of Acridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | U937 | 0.90 |

| 9-phenylacridine | A375 | - |

| Acridine Pt Complexes | Various | - |

Case Studies

- Phase I Clinical Trials : A study involving [11C]DACA showed promising results in terms of tumor uptake and distribution patterns, providing insights into its potential therapeutic window in advanced cancers .

- In Vivo Studies : Research on this compound's metabolites indicated that it undergoes extensive biotransformation, producing several active metabolites that contribute to its antitumor activity .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNERSKEKDZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237739 | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89459-25-6 | |

| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine Carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRIDINE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.